Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate
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Overview
Description
Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of propanoic acid and features a bromine atom and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-Bromo-2-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-(4-Methoxyphenyl)propanoate if bromine is replaced by a hydrogen atom.
Oxidation: Products include 3-(4-Bromo-2-methoxyphenyl)propanoic acid or 3-(4-Bromo-2-methoxyphenyl)propanal.
Reduction: Products include 3-(4-Bromo-2-methoxyphenyl)propanol.
Scientific Research Applications
Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.
Comparison with Similar Compounds
Methyl 3-(4-Bromo-2-methoxyphenyl)propanoate can be compared with similar compounds such as:
Methyl 3-(4-Methoxyphenyl)propanoate: Lacks the bromine atom, resulting in different reactivity and applications.
Methyl 3-(4-Bromo-3-methoxyphenyl)propanoate: The position of the methoxy group is different, affecting the compound’s chemical properties.
Methyl 3-(4-Bromo-2-hydroxyphenyl)propanoate:
Properties
Molecular Formula |
C11H13BrO3 |
---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
methyl 3-(4-bromo-2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H13BrO3/c1-14-10-7-9(12)5-3-8(10)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3 |
InChI Key |
YYPRLVGTVHOKPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CCC(=O)OC |
Origin of Product |
United States |
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